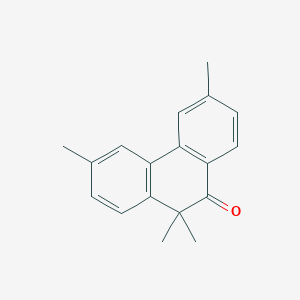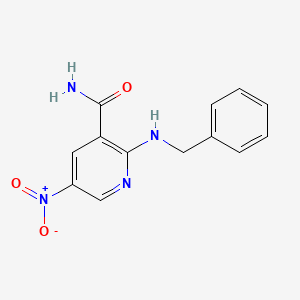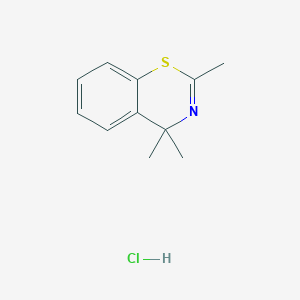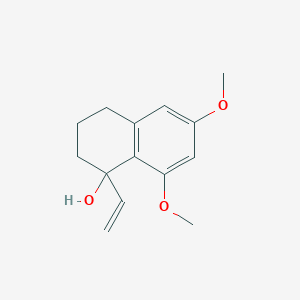
3,6,10,10-Tetramethylphenanthren-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,10,10-Tetramethylphenanthren-9(10H)-one is an organic compound belonging to the phenanthrene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,10-Tetramethylphenanthren-9(10H)-one typically involves multi-step organic reactions. One common approach might include:
Aromatic Substitution: Starting with a phenanthrene derivative, methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for yield and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,10,10-Tetramethylphenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ol derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Applications in organic electronics and materials science.
Wirkmechanismus
The mechanism of action of 3,6,10,10-Tetramethylphenanthren-9(10H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. In materials science, its aromatic structure can contribute to electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, lacking the methyl and ketone groups.
9,10-Phenanthrenequinone: An oxidized derivative with quinone groups.
Tetramethylphenanthrene: A derivative with methyl groups but no ketone.
Uniqueness
3,6,10,10-Tetramethylphenanthren-9(10H)-one is unique due to the combination of methyl groups and a ketone group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
60565-98-2 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
3,6,10,10-tetramethylphenanthren-9-one |
InChI |
InChI=1S/C18H18O/c1-11-5-7-13-14(9-11)15-10-12(2)6-8-16(15)18(3,4)17(13)19/h5-10H,1-4H3 |
InChI-Schlüssel |
PUAUHCYIKMBXML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C(C3=C2C=C(C=C3)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)




![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
